molecular formula C14H10Cl2O B1359004 3,4'-Dichloro-3'-methylbenzophenone CAS No. 951891-08-0

3,4'-Dichloro-3'-methylbenzophenone

Cat. No.: B1359004
CAS No.: 951891-08-0
M. Wt: 265.1 g/mol
InChI Key: JHWCCEFNFWCHKJ-UHFFFAOYSA-N
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Description

3,4’-Dichloro-3’-methylbenzophenone: is an organic compound with the molecular formula C14H10Cl2O and a molecular weight of 265.13 g/mol . It is a derivative of benzophenone, characterized by the presence of two chlorine atoms and a methyl group attached to the benzene rings. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4’-Dichloro-3’-methylbenzophenone can be synthesized through the acylation of chlorobenzene with 3-chloro-4-methylbenzoyl chloride . The reaction is typically conducted in the presence of an aluminum chloride catalyst in a suitable solvent such as petroleum ether . The general reaction scheme is as follows:

ClC6H4COCl+ClC6H4CH3ClC6H3(CO)C6H3Cl2+HCl\text{ClC}_6\text{H}_4\text{COCl} + \text{ClC}_6\text{H}_4\text{CH}_3 \rightarrow \text{ClC}_6\text{H}_3(\text{CO})\text{C}_6\text{H}_3\text{Cl}_2 + \text{HCl} ClC6​H4​COCl+ClC6​H4​CH3​→ClC6​H3​(CO)C6​H3​Cl2​+HCl

Industrial Production Methods: Industrial production methods for 3,4’-Dichloro-3’-methylbenzophenone typically involve large-scale acylation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3,4’-Dichloro-3’-methylbenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as or in polar aprotic solvents like (DMSO).

    Oxidation: Reagents such as or in acidic or basic conditions.

    Reduction: Reagents such as or in anhydrous solvents.

Major Products:

    Substitution: Formation of substituted benzophenone derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or hydrocarbons.

Scientific Research Applications

3,4’-Dichloro-3’-methylbenzophenone is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3,4’-Dichloro-3’-methylbenzophenone involves its interaction with molecular targets such as enzymes and receptors . The compound can form covalent bonds or non-covalent interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Uniqueness: 3,4’-Dichloro-3’-methylbenzophenone is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications where these properties are advantageous.

Properties

IUPAC Name

(4-chloro-3-methylphenyl)-(3-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O/c1-9-7-11(5-6-13(9)16)14(17)10-3-2-4-12(15)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWCCEFNFWCHKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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